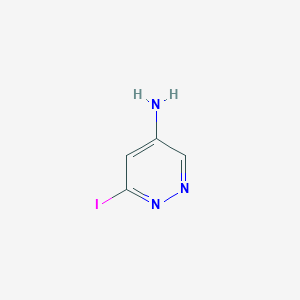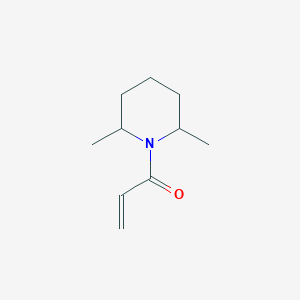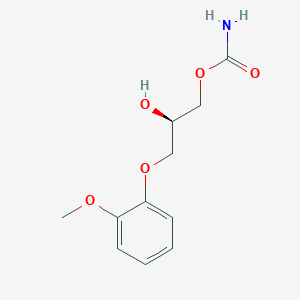
(R)-Methocarbamol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
®-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.
Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.
Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.
作用機序
®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.
類似化合物との比較
Similar Compounds
Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.
特性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |
InChIキー |
GNXFOGHNGIVQEH-MRVPVSSYSA-N |
異性体SMILES |
COC1=CC=CC=C1OC[C@H](COC(=O)N)O |
正規SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



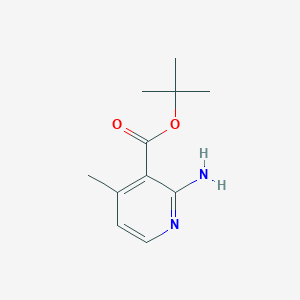
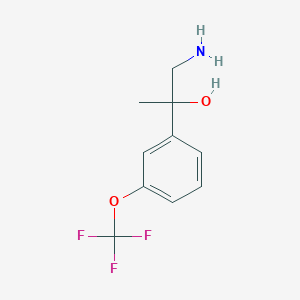

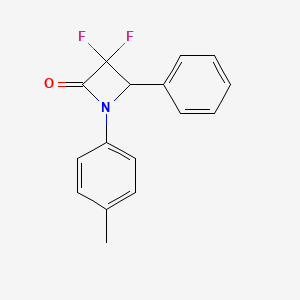

![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
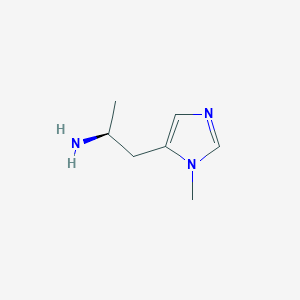
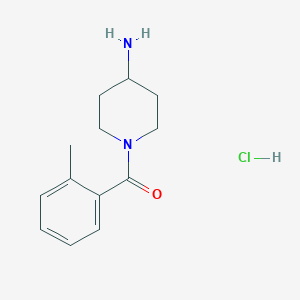
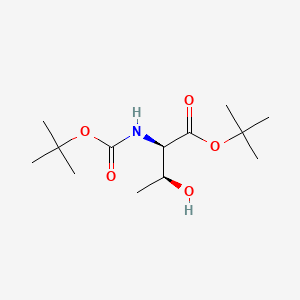
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
